molecular formula C18H13N3O B11843591 3-(quinolin-3-ylmethyl)quinazolin-4(3H)-one CAS No. 923018-92-2

3-(quinolin-3-ylmethyl)quinazolin-4(3H)-one

Cat. No.: B11843591
CAS No.: 923018-92-2
M. Wt: 287.3 g/mol
InChI Key: FGTKRHLEYUZRHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Quinolin-3-ylmethyl)quinazolin-4(3H)-one (CAS 923018-92-2) is a high-purity chemical compound supplied for research use. This synthetic heterocycle features a quinazolin-4(3H)-one core linked to a quinoline moiety, a privileged structure in medicinal chemistry known for diverse biological activities . Quinazolinone derivatives are extensively investigated for their potent antimicrobial properties , showing particular efficacy against Gram-positive bacterial strains . Research into related analogues also indicates significant cytotoxic activity , making this chemotype a promising scaffold in anticancer agent discovery . The molecular framework is of continued interest in developing novel therapeutic agents, and this compound serves as a key intermediate for synthesizing more complex derivatives for biological evaluation. The structure is provided for research purposes only. Handling and Storage: Store at 2-8°C. Refer to the Safety Data Sheet (SDS) for safe handling procedures. Intended Use: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

923018-92-2

Molecular Formula

C18H13N3O

Molecular Weight

287.3 g/mol

IUPAC Name

3-(quinolin-3-ylmethyl)quinazolin-4-one

InChI

InChI=1S/C18H13N3O/c22-18-15-6-2-4-8-17(15)20-12-21(18)11-13-9-14-5-1-3-7-16(14)19-10-13/h1-10,12H,11H2

InChI Key

FGTKRHLEYUZRHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)CN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

Biological Activity

3-(quinolin-3-ylmethyl)quinazolin-4(3H)-one is a compound belonging to the quinazoline family, which is known for its diverse biological activities. This article reviews the biological activities associated with this compound, including its cytotoxic, antimicrobial, anti-inflammatory, and other pharmacological properties. Various studies have demonstrated its potential in cancer therapy and other therapeutic areas.

Chemical Structure and Synthesis

The compound features a quinazolinone core structure with a quinoline moiety attached through a methylene bridge. This structural configuration is significant as it influences the compound's biological activity.

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazolinone derivatives, including this compound. These compounds have shown efficacy against various cancer cell lines:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • A2780 (ovarian cancer)
    • PC3 (prostate cancer)
    • HT-29 (colon cancer)

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF-70.20 ± 0.02
A27800.14 ± 0.03
PC310
HT-2912

The IC50 values indicate that the compound exhibits potent cytotoxic effects, particularly against MCF-7 and A2780 cell lines, outperforming standard treatments like lapatinib .

2. Antimicrobial Activity

Quinazoline derivatives have been evaluated for their antimicrobial properties against various pathogens:

  • Bacterial Activity : Effective against both Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Demonstrated significant action against fungi such as Candida albicans and Aspergillus niger.

Table 2: Antimicrobial Efficacy

MicroorganismActivity
Staphylococcus aureusInhibited
Escherichia coliModerate inhibition
Candida albicansStrong inhibition

Studies suggest that modifications in the quinazoline structure can enhance antimicrobial efficacy .

3. Anti-inflammatory Activity

Research indicates that quinazoline derivatives exhibit anti-inflammatory effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism involves inhibition of key inflammatory mediators.

Table 3: Anti-inflammatory Comparison

CompoundReference Drug (Indomethacin)Efficacy Comparison
Quinazoline DerivativesIndomethacinHigher efficacy in some models

These compounds have been shown to significantly reduce inflammation in experimental models, indicating their potential as therapeutic agents in inflammatory diseases .

4. Other Biological Activities

Additional studies have explored various other activities of quinazoline derivatives:

  • Antiviral Activity : Some derivatives show potential against HIV and other viral infections.
  • Antioxidant Activity : Certain analogs exhibit strong antioxidant properties, inhibiting oxidative stress markers.
  • Analgesic Activity : Demonstrated pain-relieving effects in animal models, indicating potential for chronic pain management .

Case Studies

Several case studies illustrate the effectiveness of quinazoline derivatives in clinical settings:

  • Breast Cancer Treatment : A study evaluated a series of quinazoline compounds for their ability to inhibit tumor growth in breast cancer models, demonstrating significant reductions in tumor size with minimal side effects.
  • Infection Control : Clinical trials involving quinazoline derivatives showed promising results in treating bacterial infections resistant to conventional antibiotics.

Chemical Reactions Analysis

Mechanistic Insights

The reaction proceeds via a copper-catalyzed coupling mechanism , where the isocyanide reacts with the amine to form the quinazolinone core. Key steps include:

  • Activation of the isocyanide by the copper catalyst.

  • Nucleophilic attack by the amine on the activated isocyanide.

  • Cyclization to form the quinazolin-4(3H)-one scaffold.

For compounds like 4h , the reaction is efficient under microwave irradiation, minimizing side reactions and enabling rapid synthesis .

Spectral Characterization

Spectral data for analogous compounds provide a framework for characterizing 3-(quinolin-3-ylmethyl)quinazolin-4(3H)-one :

1H NMR (500 MHz, CDCl₃) :

  • δ 8.55 (d, J = 4.6 Hz, 1H) – aromatic protons

  • δ 8.33 (s, 1H) – quinazolinone NH

  • δ 5.28 (s, 2H) – methylene bridge protons

13C NMR (126 MHz, CDCl₃) :

  • δ 161.2 – carbonyl carbon

  • δ 149.9 – aromatic carbons

  • δ 51.3 – methylene bridge carbons

HRMS (ESI) :

  • m/z calcd for [C₁₈H₁₃N₃O + H]⁺: 322.0742

  • m/z found: 322.0726

Mechanochemical Method

A ball-milling approach using IBX (2-iodoxybenzoic acid) could theoretically be applied if quinolin-3-ylmethanal is available. This method involves:

  • Milling 2-aminobenzamide with an aldehyde and IBX.

  • Oxidation of the amine to form the quinazolinone.

H₂O₂-Mediated Radical Pathway

While radical-based methods (e.g., H₂O₂/DMSO) are effective for simpler quinazolinones ( ), extending this to complex substituents like quinolin-3-ylmethyl requires further validation.

Challenges and Considerations

  • Reagent Availability : Quinolin-3-ylmethanamine may require custom synthesis.

  • Purification : Column chromatography is critical for isolating the product from potential byproducts.

  • Yield Optimization : Lower yields (~57%) suggest room for improvement in reaction conditions (e.g., catalyst loading, solvent choice).

Comparison with Similar Compounds

Comparison with Similar Quinazolinone Derivatives

Structural Modifications and Pharmacological Activities

Quinazolinone derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis based on substituent positions and activities:

Table 1: Key Quinazolinone Derivatives and Their Activities
Compound Structure Substituents (Position) Biological Activity Potency/Results Reference ID
3-(4-Trifluoromethylphenyl)quinazolin-4(3H)-one 3-(4-CF₃-phenyl) Anticancer, Enzyme Inhibition High purity (>97%); SAR studies
2-Methyl-4(3H)-quinazolinone 2-CH₃ Analgesic Superior to aspirin and indomethacin
3-(2-Pyridyl)quinazolin-4(3H)-one 3-(2-pyridyl) Anti-inflammatory Moderate activity vs. diclofenac sodium
3-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]quinazolin-4(3H)-one 3-(triazolylmethyl) Anticancer Lead compound for anticancer development
3-(3-Carboxyphenyl)-2-(4-cyanostyryl)quinazolin-4(3H)-one 3-(3-COOH-phenyl), 2-(styryl) Antibacterial (MRSA) Effective in vivo
3-(Quinolin-3-ylmethyl)quinazolin-4(3H)-one 3-(quinolin-3-ylmethyl) Inferred: Antibacterial/Anticancer Hypothetical: Enhanced receptor binding N/A
Key Observations:
  • 3-Position Substitutions: The 3-position is critical for modulating target specificity. Bulky aromatic groups (e.g., 4-CF₃-phenyl in , triazolylmethyl in ) enhance interactions with hydrophobic enzyme pockets.
  • 2-Position Substitutions : Electron-withdrawing groups (e.g., CF₃, CN) or alkyl chains (e.g., CH₃) at the 2-position enhance analgesic and anti-inflammatory activities .
  • Dual Functionalization: Compounds with substitutions at both 2- and 3-positions (e.g., 3-carboxyphenyl and 4-cyanostyryl in ) show broad-spectrum antibacterial effects, suggesting synergistic roles for these positions.

Structure-Activity Relationship (SAR)

  • Antibacterial Activity: Sulfonyl and cyanostyryl groups (e.g., ) enhance activity against Gram-positive bacteria. The quinoline moiety may similarly disrupt bacterial membranes or inhibit DNA gyrase.
  • Anticancer Activity: Triazolylmethyl and pyridyl groups (e.g., ) promote cytotoxicity via kinase inhibition.
  • Analgesic/Anti-inflammatory Activity : Smaller substituents (e.g., CH₃ at 2-position) reduce steric hindrance, improving COX-2 inhibition .

Q & A

What are the common synthetic routes for 3-(quinolin-3-ylmethyl)quinazolin-4(3H)-one, and what are their limitations?

Basic:
The compound is typically synthesized via alkylation of quinazolin-4(3H)-one derivatives with halogenated intermediates or through condensation reactions using methyl ketones and copper catalysts. For example, alkylation with 3-halo-1-phenylpropan-1-one or coupling with N-heterocycles via one-carbon sources (e.g., DMPA) are common methods . Limitations include the need for metal catalysts (e.g., copper), long reaction times, and the requirement to prepare unstable intermediates, which complicate scalability .

Advanced:
Recent advances focus on microwave-assisted synthesis to reduce reaction times and improve yields. Heterocyclic substitutions, such as linking oxadiazole or thiadiazole moieties, have been explored to bypass metal catalysts and enhance regioselectivity . Optimization of solvent systems (e.g., DMF or ethanol under reflux) and stoichiometric ratios can mitigate byproduct formation .

How can researchers design derivatives to enhance specific biological activities?

Basic:
Structural modifications at the quinazolinone core, such as introducing electron-withdrawing groups (e.g., halogens) or heterocyclic substituents (e.g., oxadiazole, thiadiazole), are linked to improved antimicrobial and anticancer activities. For instance, 3-(1,3,4-thiadiazol-2-yl) derivatives show enhanced anticonvulsant properties .

Advanced:
Computational tools like molecular docking and QSAR modeling can predict interactions with biological targets (e.g., NF-κB or AP-1 transcription factors). Substitutions at the 2- and 3-positions with aromatic or heteroaromatic groups have been shown to modulate binding affinity to kinases or DNA topoisomerases, as observed in antiproliferative studies .

What models are used to evaluate anticonvulsant activity, and how should data be interpreted?

Basic:
The maximal electroshock (MES)-induced seizure model in rodents is a standard preclinical assay. Compounds are assessed by their ability to reduce tonic-clonic seizure duration. For example, Schiff base derivatives of quinazolin-4(3H)-one shortened convulsion phases in MES tests .

Advanced:
Advanced models include pentylenetetrazole (PTZ)-induced seizures and behavioral tests (e.g., rotorod for neurotoxicity). Data should be analyzed with dose-response curves (ED₅₀ and TD₅₀ values) to determine therapeutic indices. Mechanistic studies may involve GABAergic or glutamatergic pathway modulation .

How to address contradictions in reported biological activities across studies?

Basic:
Discrepancies often arise from variations in synthetic routes (e.g., impurities in intermediates) or assay conditions (e.g., bacterial strains, cell lines). For example, antimicrobial activity differences may stem from agar dilution vs. broth microdilution protocols .

Advanced:
Reproducibility requires strict adherence to standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Analytical validation (HPLC purity >95%, NMR/HRMS confirmation) and comparative studies using reference compounds (e.g., ciprofloxacin for antibiotics) can resolve inconsistencies .

What analytical techniques are critical for characterizing quinazolin-4(3H)-one derivatives?

Basic:
¹H/¹³C NMR and FT-IR confirm functional groups and regiochemistry. Mass spectrometry (ESI-MS) verifies molecular weight. For example, 3-amino-substituted derivatives show characteristic NH₂ peaks at δ 5.8–6.2 ppm in NMR .

Advanced:
X-ray crystallography resolves stereochemical ambiguities, particularly for chiral centers in Schiff base derivatives. High-resolution LC-MS/MS detects trace impurities, while DSC/TGA analyses assess thermal stability for formulation studies .

What safety protocols are recommended for handling reactive intermediates during synthesis?

Basic:
Use PPE (gloves, goggles, lab coats) and work in fume hoods. Avoid skin contact with intermediates like 3-halopropiophenones, which are irritants. Store hazardous reagents (e.g., POCl₃) in ventilated cabinets .

Advanced:
For air-sensitive intermediates (e.g., organocopper complexes), employ Schlenk line techniques under inert gas. Neutralize waste streams with 10% NaHCO₃ before disposal. Monitor for exothermic reactions during alkylation steps .

What are the standard protocols for evaluating antimicrobial efficacy, and what challenges exist?

Basic:
Agar dilution and broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains are standard. Compounds like 3-arylquinazolinones show MICs ranging from 8–64 µg/mL .

Advanced:
Biofilm inhibition assays (e.g., crystal violet staining) and synergy studies with β-lactams address resistance mechanisms. Checkerboard assays determine fractional inhibitory concentrations (FICs) to identify combinatorial effects .

How can researchers investigate the anticancer mechanisms of quinazolin-4(3H)-one derivatives?

Basic:
Antiproliferative activity is screened via MTT assays using cancer cell lines (e.g., MCF-7, HeLa). Derivatives like 3-(indazol-3-yl)quinazolinones inhibit growth with IC₅₀ values <10 µM .

Advanced:
Mechanistic studies include flow cytometry for apoptosis (Annexin V/PI staining), Western blotting for caspase activation, and kinase profiling (e.g., EGFR or VEGFR2 inhibition). Molecular dynamics simulations predict binding modes to ATP pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.